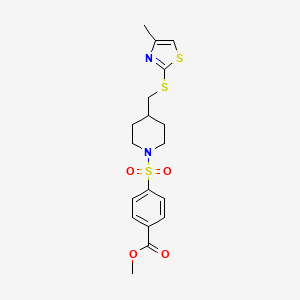

2-Azido-5-fluoropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azido-5-fluoropyrimidine is a compound that belongs to the class of organic compounds known as fluoropyrimidines . Fluoropyrimidines are a subset of pyrimidines, which are organic compounds with a structure based on a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The term “fluoropyrimidines” is often used more specifically to refer to the subset of this class that are antimetabolites and are used as anticancer medications .

Synthesis Analysis

The synthesis of this compound involves a diazotransfer reaction . This reaction was established for oligoribonucleotides of different lengths and secondary structures . The robustness of the approach was further demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge .Chemical Reactions Analysis

The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation and are often time-consuming, low-yielding, and labor-intensive .Aplicaciones Científicas De Investigación

Understanding the Mechanisms of Fluoropyrimidines

Fluoropyrimidines, including 2-Azido-5-fluoropyrimidine, are vital in cancer therapy, particularly in the treatment of solid tumors. These compounds, notably 5-Fluorouracil (5-FU), are instrumental due to their roles in the inhibition of thymidylate synthase, critical in DNA synthesis and repair. Understanding the metabolizing enzymes of these drugs, such as dihydropyrimidine dehydrogenase (DPD), orotate phosphoribosyltransferase (OPRT), thymidine phosphorylase (TP), and thymidylate synthase (TS), provides valuable insights into their anticancer effects. The intratumoral levels of these enzymes are pivotal in determining the therapeutic efficacy of fluoropyrimidines, as highlighted by Kamoshida et al. (2005) and Cohen et al. (2003) (Kamoshida et al., 2005) (Cohen et al., 2003).

Advancements in Personalized Medicine

The significance of personalized medicine in optimizing the efficacy and safety of fluoropyrimidine-based chemotherapy is undeniable. The interplay between genetic factors, notably the DPD gene, and the patient's response to these drugs is paramount. Understanding the genetic predispositions that affect the metabolism and response to fluoropyrimidines is crucial for individualizing therapy and preventing severe toxicities. This approach is underscored by the works of Deenen et al. (2016) and Meulendijks et al. (2016), who advocate for pre-emptive screening for DPYD variants and individualized dosing strategies to improve patient outcomes and safety (Deenen et al., 2016) (Meulendijks et al., 2016).

Drug Resistance and Mechanisms

Understanding resistance mechanisms to fluoropyrimidines is crucial for enhancing treatment efficacy. The isolation and study of fluoropyrimidine-resistant murine leukemic cell lines have been pivotal in understanding the genetic and biochemical shifts that confer resistance. This knowledge is foundational for developing strategies to overcome resistance and enhance therapeutic outcomes, as detailed in the research by Mulkins and Heidelberger (1982) (Mulkins & Heidelberger, 1982).

Biochemical Insights and Drug Development

The structural nuances of fluoropyrimidine derivatives and their biochemical interactions play a significant role in their anticancer activity. Bello et al. (2009) provide an insightful analysis of the structure-activity relationships of these compounds, emphasizing the potential of 6-Azido-5-fluoropyrimidine and similar derivatives in anticancer drug development (Bello et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of 2-Azido-5-fluoropyrimidine, a fluoropyrimidine derivative, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . Another significant target is dihydropyrimidine dehydrogenase (DPD) , the rate-limiting enzyme in the catabolism of 5-fluorouracil .

Mode of Action

This compound, like other fluoropyrimidines, exerts its action by inhibiting TS, thereby disrupting DNA synthesis . The compound is metabolically activated to form active nucleotides, which are directly incorporated into RNA and DNA, inhibiting their normal function . This interaction with its targets leads to the inhibition of cell replication and induction of programmed cell death .

Biochemical Pathways

The biochemical pathway of this compound involves a series of successive phosphorylation reactions leading to the formation of active nucleotides: fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) . These active forms of the drug inhibit cell replication through inhibition of TS, or through incorporation into RNA or DNA, respectively .

Pharmacokinetics

The pharmacokinetics of this compound is complex but well-characterized . The drug is metabolized primarily by DPD, which accounts for most of the clearance of 5-fluorouracil . Only a small percentage of the administered dose is eliminated unchanged in the urine . Variability in DPD activity in the normal population accounts for observed differences in the pharmacokinetics and oral bioavailability of 5-fluorouracil .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of DNA and RNA synthesis, leading to cell death . Non-coding RNAs can also affect cell response to 5-FU, modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Action Environment

Environmental factors, including genetic variations, can influence the action, efficacy, and stability of this compound. For instance, genetic polymorphisms in the DPYD gene can cause complete or partial deficiency of DPD, making individuals prone to severe adverse reactions to fluoropyrimidine-based chemotherapies . Furthermore, the incidence of fluoropyrimidine-associated cardiotoxicity varies significantly among different publication decades, country/regions, and genders .

Safety and Hazards

Fluoropyrimidines, such as 2-Azido-5-fluoropyrimidine, possess a number of important toxicities, which vary according to dose and schedule . Fluoropyrimidine-related cardiotoxicity, which was first reported in 1969, is an uncommon but potentially lethal side effect . At present, fluorouracil (FU) is the second most common chemotherapeutic agent associated with cardiotoxicity, after anthracyclines .

Direcciones Futuras

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . Moreover, fluoropyrimidine-based doublet chemotherapy for advanced biliary tract cancer is being considered as a new standard of care .

Propiedades

IUPAC Name |

2-azido-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSQBYZHSXHRLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1565662-46-5 |

Source

|

| Record name | 2-azido-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2897797.png)

![1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine](/img/structure/B2897800.png)

![1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2897801.png)

![5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide](/img/structure/B2897802.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)

![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)

![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)